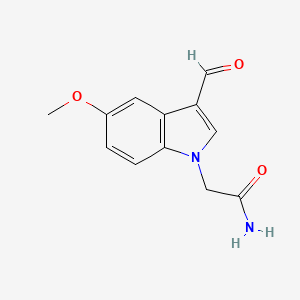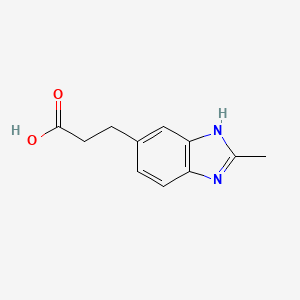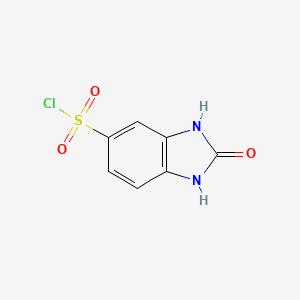
2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of indole-based acetamide derivatives is a topic of interest due to their potential biological activities. In the study presented in paper , a series of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized. The process involved a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. This method appears to be an efficient way to introduce various substituents into the indole ring, which can significantly affect the biological properties of the resulting compounds.
Molecular Structure Analysis
The structural characterization of the synthesized compounds in paper was performed using Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectroscopy, and elemental analysis. These techniques confirmed the expected structures of the indole-based acetamides. In a related study, paper describes the synthesis of 2-(2-formylphenoxy)acetamide and its crystal structure was confirmed by X-ray diffraction analysis. The compound crystallizes in the monoclinic crystal system with the centrosymmetric space group P21/n. Although the compound in paper is not the same as "2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide", the methods used for structural analysis are relevant and can be applied to similar compounds.
Chemical Reactions Analysis
The antioxidant properties of the synthesized indole acetamide derivatives were evaluated in paper . The compounds were screened for their ability to reduce ferric ions (FRAP method) and to scavenge free radicals (DPPH method). The results indicated that most of the compounds showed considerable antioxidant activity, with some compounds exhibiting remarkable activity at low concentrations. The presence of halogens on the phenyl ring was found to enhance the activity, suggesting that specific chemical modifications can improve the biological properties of these molecules.
Physical and Chemical Properties Analysis
The physical properties of the synthesized compounds, such as solubility, melting points, and stability, were not explicitly discussed in the provided papers. However, the chemical properties, including reactivity and antioxidant activity, were highlighted in paper . The study showed that the antioxidant activity of the indole acetamide derivatives is influenced by the substituents on the phenyl ring. Theoretical calculations in paper provided insights into the stability, hardness, softness, Mulliken charge distribution, and molecular electrostatic potential (MEP) of 2-(2-formylphenoxy)acetamide, which are important chemical properties that can be correlated with reactivity and biological activity.
科学的研究の応用
Synthesis and Characterization
- Research indicates that derivatives of indole, such as 2-(3-Formyl-5-methoxy-indol-1-yl)-acetamide, are synthesized and characterized for various applications. For instance, a study synthesized and evaluated novel indole derivatives, focusing on their antibacterial and antifungal activities. Such derivatives included 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide compounds (Debnath & Ganguly, 2015). Additionally, the synthesis of indole derivatives bearing benzimidazole/benzothiazole moiety has been studied, with a focus on their antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Molecular Docking and Modeling
- Studies have also utilized molecular docking and modeling techniques to analyze indole acetamide derivatives. For example, a study conducted molecular docking analysis of an indole acetamide derivative as an anti-inflammatory drug, providing insights into drug design and development (Al-Ostoot et al., 2020).
Spectroscopic Analysis
- Spectroscopic techniques are employed to study the properties of indole acetamide compounds. A study on IR Spectrum of N-(5-methoxy indol-3-yl)ethyl Acetamide used density functional theory to analyze the molecule's infra-red vibrational data (Xue-ju, 2015).
Antimicrobial and Antioxidant Applications
- Research has explored the antimicrobial and antioxidant potential of indole derivatives. For instance, the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties showed potent antimicrobial and antioxidant properties (Naraboli & Biradar, 2017).
Antitumor Activity
- Indole derivatives have also been investigated for their potential in cancer treatment. A study on 5-Acetamido-1-(methoxybenzyl) isatin, an indole derivative, showed that it inhibits tumor cell proliferation, migration, and angiogenesis, highlighting its potential as an antitumor agent (Zhang et al., 2019).
Radioimaging Agents
- Indole derivatives have been evaluated as radioimaging agents. A study synthesized iodinated indomethacin derivatives, which were evaluated as selective inhibitors of COX-2 for potential in vivo imaging (Uddin et al., 2009).
特性
IUPAC Name |
2-(3-formyl-5-methoxyindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-9-2-3-11-10(4-9)8(7-15)5-14(11)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAMHUGZRQOWNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)










